molecular formula C18H12FNO4 B404737 [4-[(Z)-[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] acetate

[4-[(Z)-[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] acetate

Cat. No.: B404737
M. Wt: 325.3g/mol
InChI Key: LWVYOWPAKKNJFM-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-[(Z)-[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] acetate is a complex organic compound that features a unique combination of functional groups, including an ester, a fluoro-substituted phenyl ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 4-[2-(2-fluoro-phenyl)-5-oxo-oxazol-4-ylidenemethyl]-phenyl ester typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through a cyclization reaction, followed by esterification to introduce the acetic acid ester group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[4-[(Z)-[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the oxazole ring or the ester group.

    Substitution: The fluoro-phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

[4-[(Z)-[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid 4-[2-(2-fluoro-phenyl)-5-oxo-oxazol-4-ylidenemethyl]-phenyl ester involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid 4-[2-(2-chloro-phenyl)-5-oxo-oxazol-4-ylidenemethyl]-phenyl ester
  • Acetic acid 4-[2-(2-bromo-phenyl)-5-oxo-oxazol-4-ylidenemethyl]-phenyl ester
  • Acetic acid 4-[2-(2-methyl-phenyl)-5-oxo-oxazol-4-ylidenemethyl]-phenyl ester

Uniqueness

The uniqueness of acetic acid 4-[2-(2-fluoro-phenyl)-5-oxo-oxazol-4-ylidenemethyl]-phenyl ester lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluoro group can enhance its stability and alter its interaction with biological targets compared to other similar compounds.

Properties

Molecular Formula

C18H12FNO4

Molecular Weight

325.3g/mol

IUPAC Name

[4-[(Z)-[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] acetate

InChI

InChI=1S/C18H12FNO4/c1-11(21)23-13-8-6-12(7-9-13)10-16-18(22)24-17(20-16)14-4-2-3-5-15(14)19/h2-10H,1H3/b16-10-

InChI Key

LWVYOWPAKKNJFM-YBEGLDIGSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3F

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3F

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3F

Origin of Product

United States

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